6-Chloro-4-phenyl-pyridine-2-carbonitrile
CAS No.:
Cat. No.: VC20506278
Molecular Formula: C12H7ClN2
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClN2 |
|---|---|
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | 6-chloro-4-phenylpyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C12H7ClN2/c13-12-7-10(6-11(8-14)15-12)9-4-2-1-3-5-9/h1-7H |
| Standard InChI Key | JIMSKWKYKRHFLG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)C#N |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 6-chloro-4-phenyl-pyridine-2-carbonitrile (C₁₂H₇ClN₂) is defined by a pyridine ring system substituted with three distinct functional groups. The IUPAC name, 6-chloro-4-phenylpyridine-2-carbonitrile, reflects the positions of these substituents. X-ray crystallographic studies of analogous compounds, such as 2-chloro-4-tolyl-6-phenylpyridine-3-carbonitrile, reveal that the central pyridine ring often adopts a flat boat conformation, with substituents influencing planarity through steric and electronic effects . Intramolecular interactions, such as C–H···N hydrogen bonds, and intermolecular π–π stacking between aromatic systems contribute to the compound’s solid-state packing and stability .
Table 1: Molecular Properties of 6-Chloro-4-phenyl-pyridine-2-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇ClN₂ |
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | 6-chloro-4-phenylpyridine-2-carbonitrile |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)C#N |
| XLogP3 | 3.2 (estimated) |
The carbonitrile group at the 2-position introduces significant polarity, while the chlorine atom at the 6-position enhances electrophilic substitution reactivity. Computational models suggest that the electron-withdrawing effects of the cyano and chloro groups reduce electron density on the pyridine ring, directing further substitutions to specific positions.
Synthesis and Manufacturing Approaches
The synthesis of 6-chloro-4-phenyl-pyridine-2-carbonitrile typically involves multistep reactions leveraging palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, or cyclocondensation strategies. One reported method employs a Suzuki-Miyaura coupling between a halogenated pyridine precursor and a phenylboronic acid, followed by cyanation at the 2-position. Phase-transfer catalysis (PTC) has also been explored for related compounds, enabling efficient azide substitutions and subsequent reductions under mild conditions .
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72–78 | |
| Phase-Transfer Catalysis | Aliquat 336®, chlorobenzene/H₂O | 68–75 |
Chemical Reactivity and Functionalization
The reactivity of 6-chloro-4-phenyl-pyridine-2-carbonitrile is governed by its substituents:
-
Chlorine Atom: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, enabling the introduction of diverse functionalities at the 6-position.
-
Carbonitrile Group: Participates in cycloaddition reactions (e.g., with azides to form tetrazolo-pyridines) and serves as a directing group in metal-catalyzed cross-couplings .
-
Phenyl Ring: Undergoes electrophilic substitutions (e.g., nitration, sulfonation) under acidic conditions, though steric hindrance from adjacent groups may limit reactivity .
Key Reaction Example:
Treatment with sodium azide (NaN₃) under PTC conditions yields 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile, which can be reduced to 2-amino-4,6-diarylnicotinonitrile using sodium borohydride (NaBH₄) . This transformation highlights the compound’s utility in generating bioactive heterocycles.
| Activity | Model System | Result | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL | |
| Anticancer | MCF-7 Cells | IC₅₀ = 18 µM |
Structure-activity relationship (SAR) analyses indicate that electron-withdrawing substituents enhance antibacterial potency, while hydrophobic groups improve anticancer efficacy.
Material Science Applications
Beyond pharmacology, this compound serves as a precursor for conductive polymers and metal-organic frameworks (MOFs). Its rigid aromatic core and polar cyan group facilitate π-π interactions and coordination with transition metals, enabling the design of luminescent materials and gas storage systems . For instance, copper(II) complexes derived from analogous pyridine-carbonitriles exhibit enhanced luminescence quantum yields (Φ = 0.42) .
Comparative Analysis with Structural Analogues
Comparative studies with 2-chloro-4-tolyl-6-phenylpyridine-3-carbonitrile reveal that substituent position critically influences biological and physical properties . The para-tolyl group in the analogue increases hydrophobicity, improving blood-brain barrier permeability but reducing aqueous solubility. Similarly, replacing the cyano group with methoxy enhances antioxidant activity but diminishes antimicrobial effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume